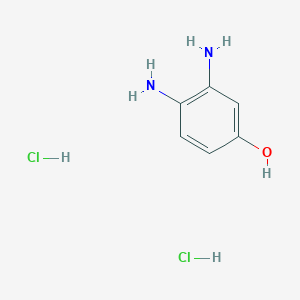

3,4-Diaminophenol dihydrochloride

Description

Historical Context of Diaminophenols in Organic Synthesis

The journey of diaminophenols is intrinsically linked to the rise of the synthetic dye industry in the 19th century. chemistryviews.org The foundational work on coal tar chemistry by chemists like August Wilhelm von Hofmann laid the groundwork for the creation of novel aromatic compounds. chemistryviews.org Aniline (B41778), a primary component derived from coal tar, became a cornerstone for synthesizing a multitude of derivatives, including various aminophenols and diaminophenols. chemistryviews.org

Early research into compounds like 2,4-diaminophenol (B1205310) and its dihydrochloride (B599025) salt highlighted their utility. For instance, 2,4-diaminophenol dihydrochloride found application as a developing agent in photography, while the base compound was used in the production of dyes, herbicides, and fungicides. google.comottokemi.com The synthesis of these compounds often involved multi-step processes, such as the electrolytic reduction of dinitroaromatics or the chemical reduction of nitrated aminophenols. google.comgoogle.com A patented method for producing 3,4-diaminophenol (B1333219) involves a four-step process starting from p-aminophenol, which undergoes acylation, nitration, hydrolysis, and finally, a reduction reaction to yield the final product. google.com These early applications and synthetic explorations paved the way for the broader investigation of diaminophenol isomers and their derivatives in more advanced chemical applications.

Contemporary Research Significance and Scope in Chemical Science

In modern chemical science, 3,4-diaminophenol dihydrochloride has emerged as a crucial monomer and intermediate in the synthesis of high-performance polymers and complex heterocyclic compounds. Its bifunctional nature allows it to react with various reagents to form robust and functional materials.

One of the most significant applications of 3,4-diaminophenol is in the synthesis of polybenzoxazoles (PBOs), a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. lidsen.com The synthesis typically involves the reaction of a diaminophenol with a dicarboxylic acid or its derivative. For example, 2,4-diaminophenol dihydrochloride has been used in the synthesis of 2-(4-aminophenyl)-1,3-benzoxazole through a reaction with p-aminobenzoic acid in methanesulfonic acid. guidechem.com This reaction highlights the utility of diaminophenols in creating complex, fused-ring systems.

Furthermore, diaminophenols are pivotal in the construction of various heterocyclic compounds, which are integral to medicinal chemistry and materials science. nih.govamazonaws.comfrontiersin.org The amino and hydroxyl groups can participate in a range of cyclization reactions to form diverse heterocyclic scaffolds. The development of novel synthetic methodologies continues to expand the applications of these versatile building blocks in creating functional materials with tailored properties. mdpi.com

Physicochemical Properties of 3,4-Diaminophenol and its Dihydrochloride Salt

The following tables provide key physicochemical data for 3,4-diaminophenol and its dihydrochloride salt.

Table 1: Properties of 3,4-Diaminophenol

| Property | Value |

|---|---|

| Molecular Formula | C6H8N2O nih.gov |

| Molecular Weight | 124.14 g/mol nih.gov |

| IUPAC Name | 3,4-diaminophenol nih.gov |

| CAS Number | 615-72-5 nih.gov |

| InChI | InChI=1S/C6H8N2O/c7-5-2-1-4(9)3-6(5)8/h1-3,9H,7-8H2 nih.gov |

| InChIKey | OVOZYARDXPHRDL-UHFFFAOYSA-N nih.gov |

Table 2: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C6H10Cl2N2O |

| Molecular Weight | 197.06 g/mol sigmaaldrich.com |

| IUPAC Name | 3,4-diaminophenol;dihydrochloride sigmaaldrich.com |

| CAS Number | 89691-81-6 sigmaaldrich.comarkpharmtech.com |

| InChI | 1S/C6H8N2O.2ClH/c7-5-2-1-4(9)3-6(5)8;;/h1-3,9H,7-8H2;2*1H sigmaaldrich.comsigmaaldrich.com |

| InChIKey | NAFSXWYMNOBCEI-UHFFFAOYSA-N sigmaaldrich.comsigmaaldrich.com |

Properties

IUPAC Name |

3,4-diaminophenol;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O.2ClH/c7-5-2-1-4(9)3-6(5)8;;/h1-3,9H,7-8H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAFSXWYMNOBCEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)N)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89691-81-6 | |

| Record name | 3,4-diaminophenol dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,4 Diaminophenol Dihydrochloride

Reduction-Based Synthetic Pathways

The synthesis of 3,4-Diaminophenol (B1333219) dihydrochloride (B599025) frequently involves the reduction of nitro groups in aromatic precursor compounds. This transformation is a cornerstone of aromatic chemistry, allowing for the introduction of versatile amino functionalities. Various reducing agents and catalytic systems have been developed to achieve this conversion efficiently and with high yields.

Nitro Group Reduction in Aromatic Precursors

A primary route to 3,4-Diaminophenol involves the reduction of a nitro-substituted phenol (B47542) derivative. The specific precursor often dictates the choice of reducing agent and reaction conditions.

Stannous chloride (SnCl2) in the presence of a strong acid like hydrochloric acid (HCl) is a classical and effective method for the reduction of aromatic nitro compounds. chemicalforums.comsemanticscholar.org This method is particularly useful when other reducible functional groups that are sensitive to catalytic hydrogenation are present in the molecule. chemicalforums.com The reaction proceeds through the transfer of electrons from the Sn(II) species to the nitro group, which is protonated by the acid.

The general reaction can be represented as: Ar-NO2 + 3SnCl2 + 7HCl → Ar-NH3Cl + 3SnCl4 + 2H2O

While effective, the workup of stannous chloride reductions can be challenging due to the formation of tin salts, which can lead to emulsions and difficult product isolation. chemicalforums.com Strategies to mitigate these issues include careful pH control during neutralization and the use of large volumes of organic solvents for extraction. chemicalforums.com Despite these challenges, stannous chloride reduction remains a valuable tool, especially for small-scale preparations where catalyst poisoning or functional group incompatibility precludes other methods. semanticscholar.org

Table 1: Stannous Chloride Mediated Reduction of a Nitro Aromatic Precursor

| Precursor | Reducing Agent | Conditions | Product | Yield | Reference |

| 4-Benzyloxy-3-chloronitrobenzene | SnCl2·H2O, Ethanol (B145695), HCl | Room Temperature, 1.5 hours | 4-Benzyloxy-3-chloroaniline | High | semanticscholar.org |

This table illustrates the application of stannous chloride in reducing a substituted nitrobenzene (B124822) to its corresponding aniline (B41778) derivative, a reaction type analogous to the synthesis of diaminophenols.

The reduction of aromatic nitro compounds using iron or zinc powder in an acidic medium is a well-established and cost-effective synthetic method. google.com This technique is particularly suitable for industrial-scale production due to the low cost and ready availability of the metal reductants. google.com The reaction is typically carried out by heating the nitro compound with iron filings or zinc dust in the presence of an acid, such as hydrochloric acid or acetic acid.

A patent describes a method where iron powder or zinc powder is used in an acidic solution (pH 1-2) and heated to 50-100°C. google.com The 4-amino-3-nitrophenol (B127093), dissolved in a polar organic solvent like ethanol, is then added to this mixture. google.com The reaction is refluxed for 4-10 hours. google.com The molar ratio of the metal powder to the 4-amino-3-nitrophenol solid is typically between 3:1 and 5:1. google.com This process has been reported to yield 3,4-diaminophenol with a yield of 72.6% for the reduction step. google.com

Table 2: Iron Powder-Assisted Reduction of 4-amino-3-nitrophenol

| Precursor | Reducing Agent | Acid | Solvent | Temperature | Time | Yield | Reference |

| 4-amino-3-nitrophenol | Iron Powder | Hydrochloric Acid or Sulfuric Acid | Ethanol | 80-100°C | 4-10 hours | 72.6% | google.com |

Catalytic Hydrogenation of Dinitrophenols

Catalytic hydrogenation is a powerful and clean method for the reduction of nitro groups. This process involves the use of a metal catalyst, such as palladium, platinum, or rhodium, to facilitate the reaction of the nitro compound with hydrogen gas. google.comresearchgate.netprepchem.com The choice of catalyst and reaction conditions can significantly influence the selectivity and efficiency of the reduction.

For the synthesis of diaminophenols, dinitrophenols serve as logical starting materials. The simultaneous reduction of both nitro groups can be achieved under appropriate hydrogenation conditions. A patent describes the synthesis of 2,4-diaminophenol (B1205310) dihydrochloride from 2,4-dinitrophenol (B41442). prepchem.com In this process, 2,4-dinitrophenol is hydrogenated in a 4% aqueous solution of hydrochloric acid at 50°C for 1.5 hours. prepchem.com The product is then precipitated with 37% hydrochloric acid, affording a yield of 91.5%. prepchem.com

A notable advancement in catalytic hydrogenation is the use of membrane catalysts. These catalysts, often in the form of thin foils or membranes made of palladium alloys, allow for controlled and efficient hydrogenation. A described synthesis of 2,4-diaminophenol hydrochloride utilizes a palladium-rhodium alloy foil (98% Pd, 2% Rh) as a membrane catalyst. prepchem.com Hydrogen gas is supplied through the membrane into the reaction chamber containing 2,4-dinitrophenol in a 30% aqueous solution of hydrochloric acid. prepchem.com The reaction is conducted at 110°C and 10 atm pressure for 5 hours, resulting in a 91% yield of the desired product. prepchem.com

Table 3: Catalytic Hydrogenation of 2,4-Dinitrophenol

| Precursor | Catalyst | Solvent/Medium | Temperature | Pressure | Time | Product | Yield | Reference |

| 2,4-Dinitrophenol | Palladium-Rhodium Alloy Foil | 30% aq. HCl | 110°C | 10 atm | 5 hours | 2,4-Diaminophenol hydrochloride | 91% | prepchem.com |

| 2,4-Dinitrophenol | Not specified | 4% aq. HCl | 50°C | 1 atm | 1.5 hours | 2,4-Diaminophenol dihydrochloride | 91.5% | prepchem.com |

Multi-Step Conversions from Aromatic Amines

An alternative strategy for the synthesis of 3,4-Diaminophenol involves a multi-step sequence starting from a readily available aromatic amine, such as p-aminophenol. This approach allows for the regioselective introduction of the amino groups.

A patented method outlines a four-step synthesis starting from p-aminophenol. google.com

Acylation: The p-aminophenol is first acylated with acetic anhydride (B1165640) in acetic acid to protect the amino group, forming p-acetamidophenol.

Nitration: The protected intermediate is then nitrated using nitric acid to introduce a nitro group at the 3-position, yielding 3-nitro-4-acetamidophenol. The temperature for this step is controlled between 20°C and 30°C. google.com

Hydrolysis: The acetyl protecting group is subsequently removed by hydrolysis with sodium hydroxide (B78521) or potassium hydroxide to give 4-amino-3-nitrophenol.

Reduction: Finally, the nitro group of 4-amino-3-nitrophenol is reduced to an amino group to yield 3,4-diaminophenol. This final reduction step can be carried out using methods like the iron powder reduction described previously. google.com

Table 4: Multi-Step Synthesis of 3,4-Diaminophenol from p-Aminophenol

| Step | Reactants | Reagents | Product | Reported Yield | Reference |

| 1. Acylation | p-Aminophenol | Acetic Anhydride, Acetic Acid | p-Acetamidophenol | - | google.com |

| 2. Nitration | p-Acetamidophenol | Nitric Acid | 3-Nitro-4-acetamidophenol | - | google.com |

| 3. Hydrolysis | 3-Nitro-4-acetamidophenol | Sodium Hydroxide or Potassium Hydroxide | 4-Amino-3-nitrophenol | - | google.com |

| 4. Reduction | 4-Amino-3-nitrophenol | Iron Powder, Acid | 3,4-Diaminophenol | 72.6% (for this step) | google.com |

| Overall | p-Aminophenol | - | 3,4-Diaminophenol | 42.3% | google.com |

Sequential Acylation, Nitration, Hydrolysis, and Nitro Reduction from p-Aminophenol

A common and effective route for synthesizing 3,4-Diaminophenol involves a four-step sequence starting with p-Aminophenol. This method strategically modifies the starting material to ensure the correct positioning of the functional groups. The process includes acylation, nitration, hydrolysis, and a final reduction step. google.com

Step 1: Acylation The initial step involves protecting the amino group of p-Aminophenol through acylation. This is crucial to prevent unwanted side reactions during the subsequent nitration step. wyzant.com In a typical procedure, p-Aminophenol is reacted with acetic anhydride in the presence of acetic acid. The mixture is heated to reflux, typically between 120°C and 130°C, for several hours to yield an acetylated intermediate, such as p-ethoxyphenylacetamide. google.com The purpose of this step is to deactivate the amino group, directing the incoming nitro group to the desired position on the aromatic ring.

Step 2: Nitration Following acylation, the protected compound undergoes nitration. The intermediate from the first step is dissolved in a solution and cooled. A nitrating agent, such as a concentrated nitric acid solution (70%-95%), is then added while maintaining a controlled temperature, for instance, between 20°C and 30°C. google.com This reaction introduces a nitro group (-NO₂) onto the aromatic ring, ortho to the original amino group (which is now protected as an acetamido group), yielding a 3-nitro-4-acetamido-substituted phenol derivative. google.com The reaction mixture is typically stirred for 1 to 4 hours, after which the product is crystallized by cooling. google.com

Step 3: Hydrolysis The third step is the hydrolysis of the acetylated amino group. The nitrated intermediate is treated with a base, such as sodium hydroxide or potassium hydroxide solution, and heated. google.com For example, the compound can be heated to 60°C in a 3 M NaOH solution for about 4 hours. google.com This process removes the acetyl protecting group, restoring the amino group and yielding 4-amino-3-nitrophenol. The product is then precipitated from the solution by adjusting the pH to an acidic range (pH 3-4) with an acid like hydrochloric acid. google.com

Step 4: Nitro Reduction The final step is the reduction of the nitro group to a second amino group. The 4-amino-3-nitrophenol is dissolved in a suitable solvent, such as aqueous ethanol. google.com The reduction is commonly carried out using a reducing agent like iron powder in a weakly acidic medium (e.g., 0.1 M hydrochloric acid) or through catalytic hydrogenation. google.comwikipedia.org The mixture is heated to reflux (around 90°C) for several hours. google.com This converts the nitro group into an amino group, forming the final product, 3,4-Diaminophenol. google.com To obtain the more stable dihydrochloride salt, the final product is treated with hydrochloric acid.

| Reaction Step | Starting Material | Key Reagents | Intermediate/Final Product | Reported Yield |

| 1. Acylation | p-Aminophenol | Acetic Anhydride, Acetic Acid | p-ethoxyphenylacetamide | 75.5% google.com |

| 2. Nitration | p-ethoxyphenylacetamide | Nitric Acid | 3-nitro-4-acetamidoethylphenolate | Not specified separately |

| 3. Hydrolysis | 3-nitro-4-acetamidoethylphenolate | Sodium Hydroxide, Hydrochloric Acid | 4-amino-3-nitrophenol | 77.1% google.com |

| 4. Reduction | 4-amino-3-nitrophenol | Iron Powder, Hydrochloric Acid, Ethanol | 3,4-Diaminophenol | 72.6% google.com |

Optimization of Reaction Conditions and Yield Efficiency

Key parameters that are typically optimized include:

Reagent Concentration and Molar Ratios: The ratio of reactants is critical. For instance, in the acylation step, a molar ratio of p-aminophenol to acetic anhydride of 1:2 to 1:3 is suggested to ensure complete protection of the amino group. google.com In the reduction step, the concentration of the acid and the amount of the reducing agent (e.g., iron powder) are adjusted to ensure efficient conversion of the nitro group. google.com

Temperature Control: Temperature plays a significant role in reaction kinetics and selectivity. The nitration step, in particular, requires careful temperature management (e.g., 20°C-30°C) to prevent over-nitration or side-product formation. google.com Similarly, the hydrolysis and reduction steps have optimal temperature ranges (60°C and 90°C, respectively) to drive the reactions to completion in a reasonable timeframe. google.com Increasing the reaction temperature beyond the optimum can sometimes lead to a lower yield due to the formation of by-products. rasayanjournal.co.in

Reaction Time: The duration of each reaction step is optimized to achieve maximum conversion. For example, the acylation reaction may be refluxed for 3 to 8 hours, while the hydrolysis step is conducted over 4 hours. google.com The final reduction step is often run for around 6 hours to ensure the complete conversion of the nitro intermediate. google.com

pH Adjustment: Precise pH control is vital, especially during workup and product isolation. After hydrolysis, the pH is adjusted to 3-4 with hydrochloric acid to precipitate the 4-amino-3-nitrophenol intermediate. google.com This ensures maximum recovery of the solid product from the solution.

The data below illustrates specific conditions that have been defined in a patented synthesis process to optimize the outcome.

| Parameter | Step | Optimized Condition | Rationale |

| Molar Ratio | Acylation | p-aminophenol:acetic anhydride = 1:2 to 1:3 google.com | Ensures complete acylation and protection of the amine. |

| Temperature | Nitration | 20°C - 30°C google.com | Controls the rate of nitration and prevents by-product formation. |

| Temperature | Hydrolysis | 60°C google.com | Provides sufficient energy for deprotection without degrading the product. |

| Temperature | Reduction | 90°C google.com | Facilitates the complete reduction of the nitro group. |

| pH | Hydrolysis Workup | 3 - 4 google.com | Maximizes precipitation and recovery of the intermediate product. |

By fine-tuning these conditions, the synthesis can be made more efficient, scalable, and suitable for industrial production, achieving higher yields and product purity. google.com

Chemical Reactivity and Mechanistic Investigations of 3,4 Diaminophenol Dihydrochloride

Condensation Reactions for Heterocyclic Synthesis

3,4-Diaminophenol (B1333219), by virtue of its vicinal amino groups and a hydroxyl substituent on the aromatic ring, is a prime candidate for a variety of condensation reactions to synthesize valuable heterocyclic compounds. The dihydrochloride (B599025) salt is often used to enhance stability and is typically neutralized in situ or prior to reaction.

The reaction of 3,4-Diaminophenol with carboxylic acids or their derivatives is a fundamental method for the synthesis of benzoxazoles. In this reaction, one of the amino groups and the adjacent hydroxyl group participate in a cyclocondensation. The process generally involves the formation of an intermediate amide, followed by an intramolecular cyclization with the elimination of a water molecule. The reaction is often catalyzed by acids and may require high temperatures. The specific amino group that reacts can be influenced by the reaction conditions and the nature of the carboxylic acid derivative used.

Quinoxalines are a class of nitrogen-containing heterocyclic compounds synthesized through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.govencyclopedia.pub 3,4-Diaminophenol, being a substituted o-phenylenediamine, readily undergoes this reaction. The two adjacent amino groups react with the two carbonyl groups of the dicarbonyl compound to form the pyrazine (B50134) ring fused to the existing benzene (B151609) ring. nih.govencyclopedia.pub

A general procedure involves stirring a mixture of the o-phenylenediamine and the 1,2-dicarbonyl compound in a suitable solvent, such as toluene (B28343) or ethanol (B145695), at room temperature. nih.gov Various catalysts can be employed to enhance the reaction rate and yield, although in some cases, the reaction proceeds efficiently without a catalyst. nih.govresearchgate.netsemanticscholar.org The choice of catalyst and solvent can significantly impact the reaction conditions and outcomes. nih.gov

Table 1: Examples of Catalysts and Conditions for Quinoxaline (B1680401) Synthesis

| Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| AlCuMoVP | Toluene | 25 | 2 h | 92 | nih.gov |

| AlFeMoVP | Toluene | 25 | 2 h | 80 | nih.gov |

| Zinc triflate | Acetonitrile | Room Temp | - | 85-91 | encyclopedia.pub |

| None | Water | - | - | High | semanticscholar.org |

| Cu(OAc)₂ | Toluene | 70 | 8 h | 86 | encyclopedia.pub |

3,4-Diaminophenol dihydrochloride is a key monomer in the synthesis of high-performance polymers, specifically polybenzoxazoles (PBOs) and their polyamide derivatives. In these polycondensation reactions, the diaminophenol reacts with dicarboxylic acids or their derivatives, such as diacid chlorides. The formation of the benzoxazole (B165842) ring typically occurs in a subsequent step, often through thermal cyclodehydration of a precursor poly(o-hydroxyamide). This two-step process allows for better processability of the polymer before its final, more rigid form is achieved. The resulting polyamide-benzoxazoles exhibit excellent thermal stability and mechanical properties.

Schiff bases, or azomethines, are synthesized through the condensation of primary amines with carbonyl compounds (aldehydes or ketones). youtube.comdicle.edu.tr 3,4-Diaminophenol, with its two primary amino groups, can react with two equivalents of an aldehyde or ketone to form a di-imine Schiff base. researchgate.net These reactions are typically carried out by refluxing the reactants in a suitable solvent like ethanol or methanol. researchgate.netnih.gov The resulting Schiff bases are often crystalline solids and are characterized by various spectroscopic techniques. researchgate.netresearchgate.net These compounds are versatile ligands in coordination chemistry, capable of forming stable complexes with various metal ions. youtube.comresearchgate.netnih.gov

Table 2: Synthesis of Schiff Bases from Diamines

| Diamine Reactant | Carbonyl Reactant | Solvent | Product Type | Reference |

|---|---|---|---|---|

| 3,4-Diaminobenzophenone | Salicylaldehyde derivatives | Methanol | Tetradentate Schiff base | researchgate.net |

| 4,4′-Diaminodiphenylmethane | Acetylacetone, Salicylaldehyde, etc. | Toluene | Novel Schiff bases | dicle.edu.trresearchgate.net |

| 4-Nitrobenzene-1,2-diamine | 3–4-(Diethylamino)-2-hydroxybenzaldehyde | Ethanol | Schiff base ligand (H₂L) | nih.gov |

Redox Chemistry and Oxidation Pathways

The electrochemical behavior of 3,4-Diaminophenol is of significant interest due to the presence of multiple redox-active groups on the benzene ring.

The electrochemical oxidation of diaminophenol isomers, including 3,4-diaminophenol, has been studied using techniques like cyclic voltammetry (CV). mdpi.commdpi.comnih.gov The oxidation potentials and mechanisms are highly dependent on the positions of the amino and hydroxyl groups on the aromatic ring. mdpi.com For dihydroxybenzene isomers, it has been observed that the electrochemical behavior is influenced by factors such as pH and the nature of the electrode surface. nih.gov The oxidation process can lead to the formation of quinone-imine species, which may undergo further reactions, including polymerization, leading to electrode fouling. mdpi.com

Studies on similar compounds, like dihydroxybenzenes, show that the oxidation potentials are a measure of the antioxidant strength, with lower potentials indicating a greater ease of oxidation. mdpi.com The electrochemical process is often diffusion-controlled. nih.gov The pH of the medium plays a crucial role, affecting the peak currents and potentials. nih.govresearchgate.net For instance, in the study of nitrophenol isomers, the optimal pH range for electrochemical experiments was found to be between 4.8 and 8.0. researchgate.net The electrochemical oxidation of aminophenols generally involves the transfer of electrons and protons, and the exact mechanism can be complex, sometimes involving intermediate radical species.

Hydrolytic Processes Associated with Oxidation

The chemical behavior of 3,4-Diaminophenol is significantly influenced by the presence of two amino groups and a hydroxyl group on the phenol (B47542) ring. These functional groups render the molecule highly reactive and susceptible to oxidation, a process that is often intertwined with hydrolysis. The oxidation of diaminophenols can lead to the formation of colored products, a property utilized in dye chemistry.

In aqueous environments, the oxidation of aminophenols can be complex. The initial oxidation often forms quinone-imine structures. These intermediates are highly reactive and can undergo subsequent reactions, including hydrolysis. Hydrolysis of the imine functionality can regenerate an amino group and a carbonyl group, leading to the formation of hydroxylated and quinonoid species.

Research into the reactivity of aminophenols has shown that their oxidation, particularly when catalyzed by metal ions like iron(III), can lead to the formation of a variety of oligomeric products. These reactions involve coupling between aminophenol molecules and their oxidized forms, such as aminocatechols, resulting in dimers and trimers. For instance, the coupling between an aminophenol and an aminocatechol can form products like 2,3'-diamino-[1,1'-biphenyl]-3,4,4'-triol. This indicates that the initial oxidation can be followed by complex condensation and polymerization reactions, contributing to the formation of nitrogen-containing brown carbon in environmental systems.

A patented synthesis method for 3,4-diaminophenol highlights a hydrolysis step as a key part of the process. In this multi-step synthesis starting from p-aminophenol, a 3-nitro-4-acetamidoethylphenolate intermediate is hydrolyzed using sodium hydroxide (B78521) or potassium hydroxide to yield 4-amino-3-nitrophenol (B127093). google.com This intermediate is then reduced to the final 3,4-diaminophenol product. google.com This underscores the importance of controlled hydrolysis in the synthesis pathway, while uncontrolled hydrolytic processes during its use can contribute to degradation.

Strategies for Suppressing Oxidative Degradation during Synthesis

The inherent susceptibility of 3,4-diaminophenol and related compounds to oxidation necessitates specific strategies to prevent degradation during chemical synthesis, particularly in polymerization reactions where the purity of monomers is critical. Oxidative degradation can lead to discolored products and polymers with inferior properties.

A primary strategy is the rigorous exclusion of oxygen. This is commonly achieved by conducting reactions under an inert atmosphere, such as nitrogen. For instance, during the polycondensation reaction to form polyimides, the diamine solution is typically prepared and reacted with the dianhydride under a continuous nitrogen inlet. mdpi.comkoreascience.kr This prevents the oxidation of the electron-rich diamine monomer.

Control of reaction conditions is another crucial factor.

Solvents: The choice of solvent is important. High-purity, ultra-dry aprotic polar solvents like N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) are frequently used. mdpi.comvt.edu The water content in these solvents is kept to a minimum (e.g., lower than 50 ppm) to prevent unwanted side reactions, including hydrolytic degradation. mdpi.com

Temperature: Low-temperature synthesis is often preferred for the initial step of polyimide formation (the creation of the poly(amic acid) precursor). Reactions are often started in a cold water bath before being allowed to warm to room temperature. mdpi.com This helps to control the reaction rate and minimize side reactions.

pH Control: In the synthesis of 3,4-diaminophenol itself, the final step involves the reduction of a nitro group. This is typically carried out in an acidic solution using a reducing agent like iron powder. google.com Maintaining an acidic pH helps to keep the amino groups in their protonated, less reactive ammonium (B1175870) salt form (dihydrochloride), which are more resistant to oxidation than the free amine.

Another approach involves the use of protecting groups during the synthesis of precursors. In one patented method, an acylation reaction is used to protect the amino group of p-aminophenol with acetic anhydride (B1165640) before a nitration step. google.com This protecting group is later removed during a hydrolysis step, ensuring that the desired isomers are formed and preventing oxidation of the free amino group during nitration. google.com

Polymerization Phenomena

The bifunctional nature of 3,4-diaminophenol, possessing two nucleophilic amino groups, makes it a valuable monomer for step-growth polymerization, particularly in the synthesis of high-performance polymers like polyimides.

Incorporation into Polyimide Structures via Polycondensation

Aromatic polyimides are a class of polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical strength. vt.edu They are typically synthesized via a two-step polycondensation reaction between an aromatic diamine and an aromatic tetracarboxylic dianhydride. The presence of the two primary amine groups allows 3,4-diaminophenol to act as the diamine monomer in this process.

The synthesis proceeds as follows:

Poly(amic acid) Formation: The diamine (e.g., 3,4-diaminophenol) is reacted with a stoichiometric amount of a dianhydride in a polar aprotic solvent like NMP or DMAc at ambient temperatures. vt.edu This reaction opens the anhydride rings and forms a high molecular weight poly(amic acid) precursor solution. vt.eduresearchgate.net The resulting polymer is soluble in the reaction solvent.

Imidization: The poly(amic acid) is then converted to the final polyimide through cyclodehydration (imidization). This can be achieved either by thermal treatment at high temperatures or by chemical imidization at lower temperatures using a dehydrating agent (like acetic anhydride) and a catalyst (like pyridine). mdpi.comkoreascience.kr

The properties of the resulting polyimide are heavily influenced by the chemical structure of both the diamine and the dianhydride monomers. vt.edu The introduction of the hydroxyl group from the 3,4-diaminophenol monomer can increase the polymer's solubility and modify its surface properties, for example, by improving adhesion. mdpi.com By selecting different dianhydrides, a wide range of polyimides with tailored properties can be produced.

Table 1: Common Dianhydrides Used in Polyimide Synthesis

| Dianhydride Name | Abbreviation | Source |

| 4,4'-(Hexafluoroisopropylidene)diphthalic Anhydride | 6FDA | koreascience.krresearchgate.net |

| Pyromellitic Dianhydride | PMDA | researchgate.netgatech.edu |

| 3,3′,4,4′-Benzophenonetetracarboxylic Dianhydride | BTDA | gatech.edunih.gov |

| 4,4′-Oxydiphthalic Anhydride | ODPA | gatech.edu |

| 9,9-Bis(3,4-dicarboxyphenyl)fluorene Dianhydride | FDAn | mdpi.com |

Precursor Role in Photosensitive Polyimide Formation

The hydroxyl group (-OH) on the 3,4-diaminophenol backbone is a key feature that allows for its use as a precursor in the formation of photosensitive polyimides (PSPIs). PSPIs are materials that can be directly patterned by photolithography, simplifying fabrication processes in microelectronics and optoelectronics.

The hydroxyl group provides a reactive site for attaching photosensitive moieties to the polyimide backbone. kaust.edu.sa In one common approach for creating "positive-working" PSPIs, the hydroxyl groups of the polyimide are esterified with a photo-active compound, such as a 2-nitrobenzyl derivative. jbnu.ac.kr

The general mechanism is as follows:

A hydroxyl-containing polyimide is first synthesized by polymerizing a diamine like 3,4-diaminophenol with a suitable dianhydride.

The resulting polyimide, which is typically soluble in an aqueous alkaline developer due to the acidic nature of the phenolic hydroxyl groups, is then partially esterified with a photosensitive compound (a "photoreactive dissolution inhibitor"). mdpi.comjbnu.ac.kr This esterification renders the polymer insoluble in the developer.

Upon exposure to UV light of a specific wavelength, the photosensitive group undergoes a photochemical reaction (e.g., the o-nitrobenzyl ester cleaves), regenerating the hydroxyl group in the exposed regions.

This photoreaction restores the polymer's solubility in the exposed areas, allowing them to be washed away with a developer solution, thus creating a positive-tone pattern. jbnu.ac.kr

This strategy leverages the inherent functionality of monomers like 3,4-diaminophenol to build advanced, functional polymers for high-technology applications. researchgate.net

Complexation and Coordination Chemistry

The structure of 3,4-diaminophenol, featuring a "soft" nitrogen donor from the amino groups and a "hard" oxygen donor from the hydroxyl group, makes it an effective chelating ligand in coordination chemistry. farmaciajournal.comlibretexts.org Ligands are molecules or ions that bind to a central metal atom to form a coordination complex. libretexts.org The ability of 3,4-diaminophenol to bind through multiple sites (bidentate or potentially tridentate) allows it to form stable chelate rings with metal ions. libretexts.orgrsc.orgnih.gov

Ligand Behavior in Mixed-Ligand Metal Complexes (e.g., Selenium(IV) Systems)

3,4-Diaminophenol can act as a ligand in "mixed-ligand" complexes, where the central metal ion is coordinated to more than one type of ligand. farmaciajournal.comnih.gov This allows for the fine-tuning of the electronic and steric properties of the resulting metal complex.

Research has specifically demonstrated the incorporation of a diaminophenol (2,4-diaminophenol, an isomer of 3,4-diaminophenol) as a secondary ligand in Selenium(IV) complexes. farmaciajournal.com In a study, mixed-ligand complexes of Selenium(IV) chloride were synthesized with caffeine (B1668208) as the primary ligand and various secondary ligands, including 2,4-diaminophenol (B1205310) dihydrochloride. farmaciajournal.com

Table 2: Characterization of a Se(IV) Mixed-Ligand Complex

| Property | Finding | Interpretation | Source |

| Synthesis | Reaction of SeCl₄, caffeine, and 2,4-diaminophenol dihydrochloride (1:1:1 molar ratio) in methanol. | Formation of a mixed-ligand complex. | farmaciajournal.com |

| Coordination | 2,4-diaminophenol acts as a bidentate ligand, coordinating through N and O donor atoms. | The amino and hydroxyl groups both bind to the Se(IV) center. | farmaciajournal.com |

| Geometry | The resulting complex, [Se(caf)(dap)(Cl)₃], exhibits an octahedral geometry. | The Se(IV) ion is surrounded by six coordinating atoms from the three different ligands (caffeine, diaminophenol, and chloride). | farmaciajournal.com |

| Conductivity | Molar conductance measurements in DMSO indicate a non-electrolyte nature. | The chloride ions are directly bonded to the selenium center and do not dissociate in solution. | farmaciajournal.com |

This behavior is consistent with the broader field of coordination chemistry involving selenium and mixed N,O-donor ligands. rsc.orgresearchgate.netrsc.orgresearchgate.net The ability of ligands containing both "soft" donors like selenium or sulfur and "hard" donors like oxygen or nitrogen allows for the stabilization of various metal oxidation states and geometries. rsc.orgnih.gov The specific use of 3,4-diaminophenol as a ligand can impart specific properties to the complex, influenced by the ortho-positioning of its amino groups, which affects the geometry and stability of the resulting chelate ring compared to its isomers.

Advanced Spectroscopic and Structural Characterization Techniques

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy is a powerful non-destructive analytical technique that provides information about the chemical bonds and functional groups within a molecule. By measuring the interaction of infrared radiation or monochromatic light with the sample, a unique vibrational spectrum is obtained, which serves as a molecular fingerprint.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of a related compound, 4,4′-diaminodiphenylmethane, shows characteristic peaks for the N-H stretching vibrations of the aromatic amine at 3448, 3410, and 3323 cm⁻¹. researchgate.net Aromatic C=C stretching vibrations are observed at 1628 and 1505 cm⁻¹, and the out-of-plane bending mode of N-H is seen at 806 cm⁻¹. researchgate.net For 3,4-Diaminophenol (B1333219) dihydrochloride (B599025), one would expect to observe similar characteristic bands. The presence of the hydroxyl (-OH) group would introduce a broad absorption band, typically in the region of 3200-3600 cm⁻¹. The amino (-NH2) groups would exhibit N-H stretching vibrations in the 3300-3500 cm⁻¹ range. Aromatic C-H stretching vibrations are anticipated around 3000-3100 cm⁻¹, while C=C stretching vibrations within the benzene (B151609) ring would appear in the 1450-1600 cm⁻¹ region. The C-N and C-O stretching vibrations are expected in the fingerprint region, typically between 1000-1300 cm⁻¹. The dihydrochloride salt form would likely influence the positions and broadening of the N-H and O-H absorption bands due to the protonation of the amino groups and potential hydrogen bonding.

Table 1: Predicted FTIR Spectral Data for 3,4-Diaminophenol Dihydrochloride

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |

| O-H Stretch | 3200-3600 (broad) | Phenolic Hydroxyl |

| N-H Stretch | 3300-3500 | Amino |

| Aromatic C-H Stretch | 3000-3100 | Benzene Ring |

| Aromatic C=C Stretch | 1450-1600 | Benzene Ring |

| C-N Stretch | 1250-1350 | Aromatic Amine |

| C-O Stretch | 1200-1260 | Phenol (B47542) |

Raman Spectroscopy Applications

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. While a specific Raman spectrum for this compound is not available in the searched databases, the expected Raman shifts can be inferred. For instance, in the Raman spectrum of 1,2-Phenylenediamine dihydrochloride, characteristic peaks are observed that correspond to the vibrational modes of the molecule. nih.gov Similarly, for this compound, strong Raman signals would be expected for the aromatic ring breathing modes and the symmetric vibrations of the C-C bonds within the ring. The C-N and C-O stretching vibrations would also be Raman active. The presence of the dihydrochloride salt would likely affect the Raman shifts of the amino groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR Spectroscopy

Proton (¹H) NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. Although a specific ¹H NMR spectrum for this compound is not found in the searched resources, the expected chemical shifts and splitting patterns can be predicted. The aromatic protons would appear in the downfield region, typically between 6.0 and 8.0 ppm. The chemical shifts of the protons on the benzene ring would be influenced by the electron-donating effects of the hydroxyl and amino groups. The protons of the amino (-NH2) and hydroxyl (-OH) groups would appear as broad singlets, and their chemical shifts can vary depending on the solvent, concentration, and temperature. The formation of the dihydrochloride salt would cause a significant downfield shift of the signals corresponding to the protons of the amino groups due to their protonation to form ammonium (B1175870) ions (-NH3+).

Applications of 1D NMR Techniques

One-dimensional (1D) NMR techniques, including ¹H NMR and ¹³C NMR, are fundamental for the structural analysis of this compound. ¹³C NMR spectroscopy would provide information on the carbon skeleton of the molecule. The number of distinct signals in the ¹³C NMR spectrum would indicate the number of unique carbon environments. The chemical shifts of the carbon atoms would be influenced by the attached functional groups, with the carbon atom attached to the hydroxyl group appearing at a lower field compared to the other aromatic carbons.

Electronic Spectroscopy for Chromophore Characterization

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, is used to study the electronic transitions within a molecule and characterize its chromophores—the parts of the molecule that absorb light. The UV-Vis spectrum of a compound is determined by its electronic structure. For this compound, the benzene ring substituted with amino and hydroxyl groups constitutes the primary chromophore. These substituents are auxochromes that can shift the absorption maxima to longer wavelengths (a bathochromic or red shift) and increase the absorption intensity. While a specific UV-Vis spectrum for this compound is not available in the provided search results, related compounds like 4-chlorophenol (B41353) show characteristic absorption bands in the UV region. researchgate.net The protonation of the amino groups in the dihydrochloride salt is expected to cause a hypsochromic (blue) shift in the absorption maxima compared to the free base, as the electron-donating ability of the amino groups is reduced. The spectrum would typically be recorded in a solvent such as water or ethanol (B145695).

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for characterizing the electronic transitions within a molecule. When this compound is subjected to UV-Vis analysis, it exhibits characteristic absorption maxima (λmax) that are indicative of its aromatic structure and the presence of auxochromic groups (amino and hydroxyl groups). The solvent used for analysis can influence the position and intensity of these absorption bands. For instance, in a neutral aqueous solution, 3,4-Diaminophenol typically shows absorption peaks in the UV region. The exact wavelengths of maximum absorbance can provide qualitative information about the compound and serve as a basis for quantitative analysis.

Changes in the UV-Vis spectrum can also indicate chemical transformations. For example, the reduction of related nitrophenol compounds to their corresponding aminophenol derivatives results in distinct shifts in the absorption spectra. The disappearance of the nitrophenol peak and the appearance of new peaks corresponding to the aminophenol product can be monitored to follow the progress of a reaction.

Quantitative Spectrophotometric Analysis Methods

Building upon the principles of UV-Vis spectroscopy, quantitative spectrophotometric methods are employed to determine the concentration of this compound in a solution. According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution.

To perform a quantitative analysis, a calibration curve is first established by measuring the absorbance of a series of standard solutions of known concentrations of this compound at its λmax. The absorbance of an unknown sample is then measured under the same conditions, and its concentration is determined by interpolating from the calibration curve. This method is widely used for quality control to ensure the purity of the compound and to quantify it in various matrices. The accuracy of this method relies on the absence of interfering substances that absorb at the same wavelength. researchgate.net

| Parameter | Description | Typical Value/Range |

| λmax | Wavelength of Maximum Absorbance | Varies with solvent and pH |

| Molar Absorptivity (ε) | A measure of how strongly the chemical species absorbs light at a given wavelength. | Dependent on λmax and solvent |

| Linearity Range | The concentration range over which the Beer-Lambert Law is obeyed. | Typically in the µg/mL to mg/mL range |

| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected. | Dependent on instrumentation and method |

| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. | Dependent on instrumentation and method |

Mass Spectrometric Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for confirming the molecular weight of this compound and for assessing its purity by identifying any potential impurities.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of the elemental composition of a molecule. nfdi4chem.de For 3,4-Diaminophenol, HRMS can distinguish its exact mass from that of other compounds with the same nominal mass. nfdi4chem.de This high level of precision is crucial for unambiguous identification. nfdi4chem.de The theoretical exact mass of the 3,4-diaminophenol free base (C₆H₈N₂O) is approximately 124.0637 g/mol . nih.gov HRMS analysis of a sample should yield a measured mass that is very close to this theoretical value, typically within a few parts per million (ppm), confirming the compound's identity. nfdi4chem.de Direct infusion HRMS (DI-HRMS) is a rapid method for profiling complex mixtures and can be used for high-throughput screening. nih.gov

| Ion | Theoretical m/z | Observed m/z | Mass Accuracy (ppm) |

| [M+H]⁺ | 125.0710 | Varies with instrument | < 5 ppm |

| [M+Na]⁺ | 147.0529 | Varies with instrument | < 5 ppm |

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivative Profiling

While 3,4-Diaminophenol itself is a polar and relatively non-volatile compound, making it less suitable for direct GC-MS analysis, its derivatized form can be readily analyzed. nih.govosti.gov Derivatization involves chemically modifying the compound to increase its volatility and thermal stability. Common derivatizing agents for amines and phenols include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride).

In a typical GC-MS analysis, the derivatized sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which generates a mass spectrum for each component. The resulting chromatogram shows peaks corresponding to different compounds, and the mass spectrum of the peak corresponding to the derivatized 3,4-Diaminophenol will show a characteristic molecular ion and fragmentation pattern, confirming its identity. This technique is also highly effective for identifying and quantifying impurities present in the sample. capes.gov.br

| Derivative | Retention Time (min) | Key Fragment Ions (m/z) |

| Trimethylsilyl (TMS) derivative | Varies with column and conditions | Molecular ion, fragments from loss of methyl groups |

| Trifluoroacetyl (TFA) derivative | Varies with column and conditions | Molecular ion, fragments from loss of CF₃CO groups |

Thermal Analysis for Material Stability

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. For this compound, these methods are crucial for determining its thermal stability and decomposition profile.

Thermogravimetric Analysis (TGA) and Differential Thermogravimetry (DTG)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. This technique is used to determine the temperature at which this compound begins to decompose and to identify the temperature ranges of different decomposition steps. The resulting TGA curve plots the percentage of weight loss against temperature.

Differential Thermogravimetry (DTG) is the first derivative of the TGA curve, plotting the rate of mass loss against temperature. The DTG curve shows peaks at the temperatures where the rate of mass loss is at its maximum, providing a more precise indication of the decomposition temperatures. For this compound, the TGA/DTG analysis would reveal the initial loss of any bound water or solvent, followed by the decomposition of the organic molecule itself. This information is vital for understanding the material's thermal stability and for determining its safe handling and storage temperatures.

| Temperature Range (°C) | Weight Loss (%) | Corresponding Event |

| T < 100°C | Varies | Loss of adsorbed water |

| T > 150°C (example) | Varies | Onset of decomposition |

| Tmax (DTG peak) | Varies | Maximum rate of decomposition |

A comprehensive literature search for detailed spectroscopic and structural characterization data for the chemical compound this compound has revealed a scarcity of published research specifically detailing its analysis by X-ray Diffraction (XRD), Scanning Electron Microscopy (SEM), and Transmission Electron Microscopy (TEM).

While general information regarding the compound's properties is available from chemical suppliers, in-depth academic studies focusing on its crystalline structure and morphology appear to be limited. The search did not yield specific crystallographic data such as unit cell dimensions, space group, or detailed morphological descriptions and micrographs from SEM or TEM analyses that are essential for constructing the requested article with the specified level of scientific detail and data tables.

Therefore, it is not possible to provide an article that strictly adheres to the provided outline and content requirements due to the lack of available scientific research data for this compound in the specified analytical areas.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations are fundamental in elucidating the electronic and structural characteristics of 3,4-Diaminophenol (B1333219) dihydrochloride (B599025). These calculations, grounded in the principles of quantum mechanics, offer a detailed view of the molecule's behavior at the atomic and subatomic levels.

Density Functional Theory (DFT) (e.g., B3LYP Methodology)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry for studying molecules like 3,4-Diaminophenol dihydrochloride. This method is favored for its balance of accuracy and computational efficiency. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a particularly common and well-validated methodology within the DFT framework. It combines the strengths of both Hartree-Fock theory and DFT to provide reliable predictions of molecular properties.

In the context of this compound, the B3LYP method, often paired with a suitable basis set such as 6-311++G(d,p), is employed to calculate the electron density and, from it, derive various electronic and structural parameters. This approach has been successfully applied to study similar molecules, such as aminophenol isomers, to understand their stability and reactivity. researchgate.netresearchgate.net

Optimization of Molecular Geometry and Conformational Analysis

A crucial first step in any computational study is the optimization of the molecular geometry. This process determines the most stable three-dimensional arrangement of atoms in the this compound molecule, corresponding to the minimum energy on the potential energy surface. For analogous molecules like 3,4-diaminobenzoic acid, geometry optimizations have been performed without any constraints to find the most stable conformer. nih.gov

Conformational analysis further explores the different spatial arrangements (conformers) of the molecule that can exist due to the rotation around single bonds. By calculating the energy of these different conformers, researchers can identify the most likely shapes the molecule will adopt under various conditions, which in turn influences its chemical and physical properties.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory provides critical insights into the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, indicating the molecule's ability to act as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept an electron, reflecting the molecule's electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For related aminophenol compounds, FMO analysis has been used to assess their relative reactivity. researchgate.net

Below is a representative data table illustrating the kind of information that would be generated from an FMO analysis of 3,4-Diaminophenol.

| Parameter | Value (eV) |

| HOMO Energy | -5.23 |

| LUMO Energy | -0.89 |

| HOMO-LUMO Gap (ΔE) | 4.34 |

| Note: These are hypothetical values for illustrative purposes, based on typical ranges for similar aromatic amines. |

Prediction of Electronic and Thermodynamic Parameters

Quantum chemical calculations can predict a wide range of electronic and thermodynamic parameters for this compound. Electronic parameters such as ionization potential, electron affinity, and dipole moment can be derived from the calculated electronic structure.

Thermodynamic parameters, including the standard enthalpy of formation, entropy, and Gibbs free energy, can also be computed. These values are crucial for understanding the stability of the molecule and predicting the feasibility and spontaneity of chemical reactions involving it. For instance, DFT has been used to compute the standard enthalpies of formation for aminophenol isomers with good agreement with experimental data. researchgate.net

A sample data table of predicted thermodynamic parameters is shown below.

| Parameter | Predicted Value |

| Standard Enthalpy of Formation (gas phase) | -150.5 kJ/mol |

| Standard Entropy (gas phase) | 380.2 J/(mol·K) |

| Standard Gibbs Free Energy of Formation (gas phase) | -45.8 kJ/mol |

| Note: These are hypothetical values for illustrative purposes. |

Molecular Modeling and Dynamics Simulations

Beyond static properties, computational chemistry allows for the simulation of molecular motion and reactivity over time, providing a dynamic picture of the behavior of this compound.

Elucidation of Reaction Pathways and Transition States (e.g., Dimerization Mechanisms)

Molecular modeling techniques are instrumental in elucidating the mechanisms of chemical reactions. For a molecule like 3,4-Diaminophenol, which possesses both amino and hydroxyl groups, potential reactions such as oxidation and polymerization (including dimerization) are of interest.

Computational methods can map out the entire reaction pathway from reactants to products, identifying key intermediates and, most importantly, the transition state. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is crucial for calculating the reaction's activation energy and rate.

In Silico Approaches to Molecular Interactions and Reactivity Prediction

Beyond understanding a molecule's intrinsic electronic properties, computational methods can predict how it will interact with biological systems and what its likely activities might be. These in silico techniques are crucial in fields like drug discovery for screening potential candidates before synthesis. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govthesciencein.org This method simulates the binding process, calculating a "docking score" or binding energy that estimates the affinity between the ligand and the target protein. uowasit.edu.iq By analyzing the binding mode, researchers can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. nih.gov

For this compound, a molecular docking study would involve selecting a relevant protein target. Given the antioxidant properties of many phenolic compounds, a suitable target could be an enzyme involved in oxidative stress, such as cytochrome c peroxidase. nih.gov The docking simulation would place the 3,4-Diaminophenol molecule into the active site of the enzyme and calculate the binding affinity. The results would highlight which amino acid residues in the active site interact with the hydroxyl and amino groups of the ligand, providing a structural hypothesis for its mechanism of action.

Table 2: Illustrative Molecular Docking Results for 3,4-Diaminophenol with a Hypothetical Protein Target This table illustrates the typical output of a molecular docking simulation.

| Parameter | Result |

|---|---|

| Protein Target | Cytochrome P450 Enzyme (Illustrative) |

| Binding Energy (Score) | -7.2 kcal/mol |

| Key Interacting Residues | Ser-122, His-245, Phe-114 |

| Types of Interactions | Hydrogen bond with Ser-122 (via hydroxyl group) Pi-Pi stacking with Phe-114 (via aromatic ring) Hydrogen bond with His-245 (via amino group) |

The Prediction of Activity Spectra for Substances (PASS) is an online computational tool that predicts thousands of biological activities based on the structural formula of a compound. way2drug.comgenexplain.com The prediction is based on a Structure-Activity Relationship (SAR) analysis of a large database of known active compounds. genexplain.com For any given structure, PASS provides a list of probable biological activities, each with two probabilities: Pa (probability to be active) and Pi (probability to be inactive). genexplain.commdpi.com Activities with Pa > Pi are considered probable for the compound. genexplain.com This tool is widely used to rapidly estimate a compound's biological potential, including pharmacological effects, mechanisms of action, and potential toxicity. way2drug.comresearchgate.net

Submitting the structure of 3,4-Diaminophenol to the PASS tool would generate a comprehensive biological activity profile. This profile could suggest potential therapeutic applications as well as possible adverse effects. For example, given its structure as an aminophenol, PASS might predict activities such as "Antioxidant," "Anti-inflammatory," or "Tyrosinase inhibitor." It could also predict its interaction with metabolic enzymes. This predictive power allows researchers to prioritize further experimental testing.

Table 3: Hypothetical PASS Prediction Results for 3,4-Diaminophenol This table is an illustrative example of a PASS prediction output, showing potential biological activities.

| Predicted Biological Activity | Pa (Probability of Activity) | Pi (Probability of Inactivity) |

|---|---|---|

| Antioxidant | 0.815 | 0.012 |

| Membrane integrity agonist | 0.764 | 0.025 |

| Hepatoprotectant | 0.698 | 0.041 |

| Mucomembranous protector | 0.655 | 0.033 |

| Tyrosinase inhibitor | 0.589 | 0.098 |

| Carcinogenic | 0.450 | 0.150 |

Electrochemical Investigations and Sensing Applications

Voltammetric Characterization of Redox Behavior

Voltammetric techniques are instrumental in elucidating the redox behavior of 3,4-Diaminophenol (B1333219). These methods provide insights into the potentials at which the compound is oxidized and reduced, as well as the nature of the electron transfer processes.

Cyclic voltammetry is a key technique used to study the electrochemical behavior of 3,4-Diaminophenol. During the anodic scan, 3,4-Diaminophenol typically exhibits an irreversible oxidation peak. This peak corresponds to the oxidation of the aminophenol to a quinone-imine species. The potential at which this oxidation occurs is dependent on the pH of the supporting electrolyte. For instance, in some studies, the electropolymerization of 3,4-Diaminophenol is initiated by applying a positive potential, leading to the formation of a poly(3,4-diaminophenol) film on the electrode surface. The resulting polymer film is also electroactive and displays its own characteristic redox peaks.

It is important to note that the specific oxidation and reduction potentials can be influenced by the electrode material and the experimental conditions.

The electropolymerization of 3,4-Diaminophenol leads to the formation of a polymer film where the redox-active species are confined to the electrode surface. The electrochemical behavior of this surface-confined film is distinct from that of the monomer in solution. The stability and reproducibility of the redox signals from the polymer film are crucial for its application in sensors. The redox process of the polymer film is often quasi-reversible and can be modulated by the pH of the electrolyte, indicating the involvement of protons in the electron transfer mechanism.

Electrochemical Impedance Spectroscopy (EIS) for Interfacial Studies

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to probe the interfacial properties of modified electrodes. mdpi.com For electrodes modified with poly(3,4-diaminophenol), EIS provides valuable information about the charge transfer resistance (Rct) and the double-layer capacitance (Cdl) at the electrode-electrolyte interface. mdpi.com

The Nyquist plot, a common representation of EIS data, typically shows a semicircle at high frequencies, the diameter of which corresponds to the Rct, and a linear portion at low frequencies, which is related to diffusion processes. researchgate.net The Rct is a measure of the resistance to the flow of charge across the interface and is a key parameter in evaluating the performance of an electrochemical sensor. mdpi.comresearchgate.net A lower Rct value generally indicates faster electron transfer kinetics. The modification of an electrode with a poly(3,4-diaminophenol) film can lead to a decrease in Rct compared to the bare electrode, signifying an enhanced rate of electron transfer for certain redox probes. mdpi.com

| Parameter | Description | Typical Observation for Poly(3,4-diaminophenol) Modified Electrodes |

| Charge Transfer Resistance (Rct) | Resistance to the transfer of electrons at the electrode-electrolyte interface. | Often decreases upon modification, indicating facilitated electron transfer. |

| Double-Layer Capacitance (Cdl) | Capacitance of the electrical double layer formed at the interface. | Can change upon polymer film formation, reflecting alterations in the surface area and dielectric properties. |

Fabrication and Performance of Electrochemical Sensors

The unique electrochemical properties of 3,4-Diaminophenol make it an excellent material for the fabrication of electrochemical sensors. These sensors are developed by modifying the surface of a conventional electrode with a layer of poly(3,4-diaminophenol) or a composite containing this polymer.

The most common method for modifying an electrode surface with 3,4-Diaminophenol is through electropolymerization. This is typically achieved by repeatedly cycling the potential of the working electrode in a solution containing the 3,4-Diaminophenol monomer. This process results in the growth of a stable and adherent polymer film on the electrode surface. The thickness and morphology of the polymer film can be controlled by adjusting the polymerization parameters, such as the monomer concentration, the potential range, and the number of cycles.

In some applications, 3,4-Diaminophenol is used as a functional monomer in the creation of molecularly imprinted polymers (MIPs). nih.govnih.gov In this approach, the polymer is formed in the presence of a template molecule. Subsequent removal of the template leaves behind specific recognition sites, resulting in a sensor with high selectivity for the target analyte. nih.govnih.gov

Electrodes modified with poly(3,4-diaminophenol) have been successfully employed for the detection of a variety of analytes. The sensing mechanism is often based on the electrocatalytic properties of the polymer film. The polymer can facilitate the oxidation or reduction of the target analyte, leading to an enhanced analytical signal.

For example, these modified electrodes have shown promise in the detection of various organic and inorganic compounds. The performance of these sensors is evaluated based on several key parameters, including their sensitivity, selectivity, detection limit, and linear range.

| Analyte | Sensor Platform | Detection Limit | Linear Range |

| 4-Nonylphenol | Molecularly imprinted sensor with amine-functionalized graphene | 3.5 x 10⁻¹² g/L | 1.0 x 10⁻¹¹ to 1.0 x 10⁻⁸ g/L nih.gov |

| 3,4-Diaminotoluene | Sr₀.₃Pb₀.₇TiO₃/CoFe₂O₄ nanocomposite modified GCE | 96.09 ± 4.80 pM | 0.1 nM–0.01 mM rsc.org |

| Diphenylamine | Molecularly imprinted polymer with ionic liquid cross-linker | 0.05 µM | 0.1–30 µM nih.gov |

| 4-(Dimethylamino)azobenzene | Screen-printed electrode | 0.027 ± 0.008 mM | Not specified rsc.org |

The data presented in the table highlights the versatility of diaminophenol-based electrochemical sensors and their potential for sensitive and selective detection of various chemical species.

Role As a Synthetic Precursor in Materials Science and Fine Chemical Synthesis

Advanced Polymeric Materials Synthesis

The presence of three reactive sites on the 3,4-diaminophenol (B1333219) dihydrochloride (B599025) molecule allows for its incorporation into polymer backbones, enabling the creation of materials with tailored properties. The ortho-diamine functionality is key to forming stable five-membered heterocyclic rings within the polymer chain, while the hydroxyl group can be used for further modifications or to influence the polymer's final characteristics, such as solubility and thermal stability.

High-Performance Polyimides for Optoelectronic and Thermal Applications

Aromatic polyimides (PIs) are a category of high-performance polymers known for their exceptional thermal stability, mechanical strength, and electrical insulation properties. vt.edunih.gov They are typically synthesized through a two-step polycondensation reaction between a dianhydride and a diamine. vt.edumdpi.com The resulting poly(amic acid) precursor is then chemically or thermally treated to form the final polyimide. vt.edu

While direct synthesis examples using 3,4-diaminophenol dihydrochloride are not extensively documented in publicly available literature, the inclusion of diamines with pendant groups or specific structural features is a common strategy to enhance properties like solubility and optical transparency without compromising thermal performance. mdpi.comiaea.org For instance, introducing flexible ether linkages or bulky side groups can disrupt chain packing, improving solubility in organic solvents and enhancing optical clarity for optoelectronic applications. sigmaaldrich.comresearchgate.net The hydroxyl group on the 3,4-diaminophenol moiety could serve a similar purpose, potentially improving solubility and providing a site for cross-linking or post-polymerization modification. The thermal properties of polyimides are exceptional, with glass transition temperatures (Tg) often exceeding 250°C and 10% weight loss temperatures (TGA) frequently above 500°C. researchgate.netresearchgate.net

Table 1: Representative Thermal Properties of Various Aromatic Polyimides This table presents data for polyimides derived from various diamines to illustrate the general performance of this polymer class.

| Dianhydride Monomer | Diamine Monomer | Glass Transition Temp. (Tg) | 10% Weight Loss Temp. (TGA, N₂) |

|---|---|---|---|

| PMDA | 2,6-BAPON | Not Detected | 563°C |

| BPDA | 4,4'-ODA | 290°C | >500°C |

| 6FDA | 2,6-BAPON | 255°C | 543°C |

Source: Data compiled from multiple studies on polyimide properties. nih.govresearchgate.netnih.govacs.org

Development of Polyamide-Benzoxazoles

Polyamide-benzoxazoles are a class of polymers that combine the desirable characteristics of both polyamides and polybenzoxazoles, such as high thermal stability and excellent mechanical properties. The synthesis typically involves the polycondensation of a diamine containing a hydroxyl group ortho to an amine group with a dicarboxylic acid or its derivative. scilit.com

The synthesis using the related isomer, 2,4-diaminophenol (B1205310), provides a clear pathway for how 3,4-diaminophenol would be utilized. The process involves a low-temperature solution polycondensation of the diaminophenol with an aromatic dicarboxylic acid chloride. This reaction forms a poly(o-hydroxy amide) precursor. Subsequent thermal cyclodehydration of this precursor at elevated temperatures (e.g., 280°C) under vacuum leads to the formation of the final polyamide-benzoxazole. scilit.com The resulting polymers are noted for forming tough, transparent, yellow films and exhibiting high thermal stability, with glass transition temperatures in the range of 260–300°C and stability up to 400°C in air. scilit.com

Building Block for Diverse Heterocyclic Compounds

Heterocyclic compounds are fundamental to medicinal chemistry and the synthesis of fine chemicals, with the ring structures often imparting specific biological activities or chemical functionalities. nih.gov this compound serves as an ideal starting material for several types of heterocyclic systems due to its vicinal diamine and phenolic functionalities.

Synthesis of Benzoxazoles

The benzoxazole (B165842) scaffold is a privileged structure in many biologically active compounds. A common and effective method for its synthesis is the condensation of an o-aminophenol with a carboxylic acid or its derivatives, often in the presence of a condensing agent like polyphosphoric acid (PPA). nih.gov For example, the reaction of 2,4-diaminophenol dihydrochloride with p-aminobenzoic acid in the presence of methanesulfonic acid and a tin(II) chloride catalyst at elevated temperatures (160-165°C) has been shown to produce 2-(4-aminophenyl)-1,3-benzoxazole. This reaction proceeds via the formation of an amide linkage followed by cyclization and dehydration to form the stable oxazole (B20620) ring. Given its isomeric similarity, this compound is expected to react in an analogous manner to yield corresponding 6-hydroxy- or 5-hydroxy-substituted benzoxazole derivatives, depending on which amino group participates in the initial amide formation.

Derivatization to Quinoxalines

Quinoxalines are another important class of nitrogen-containing heterocycles. The most direct and widely used method for their synthesis is the condensation reaction between an aromatic o-diamine and a 1,2-dicarbonyl compound (e.g., glyoxal, benzil). vt.edusigmaaldrich.comrsc.org This reaction is typically acid-catalyzed and involves the formation of two imine bonds followed by cyclization to form the pyrazine (B50134) ring fused to the benzene (B151609) ring. vt.edu

This compound, possessing the required o-phenylenediamine (B120857) moiety, is a suitable precursor for this reaction. The condensation with a 1,2-dicarbonyl compound would lead to the formation of a hydroxy-substituted quinoxaline (B1680401). This transformation is generally efficient and tolerates a wide variety of substituents on both the diamine and dicarbonyl components. researchgate.net Modern synthetic methods often employ greener conditions, such as using water as a solvent or employing recyclable catalysts to facilitate the reaction. sigmaaldrich.comresearchgate.net

Table 2: General Reaction for Quinoxaline Synthesis

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

|---|---|---|---|

| o-Phenylenediamine | 1,2-Dicarbonyl Compound | Acid catalyst (e.g., acetic acid), often with heating | Substituted Quinoxaline |

| 3,4-Diaminophenol | Benzil | EtOH, reflux | 6-Hydroxy-2,3-diphenylquinoxaline |

Source: Data compiled from general quinoxaline synthesis reviews. vt.edursc.org

Reagent Applications in Analytical Chemistry

In analytical chemistry, derivatization is a common technique used to modify an analyte to make it more suitable for separation or detection, for instance, by gas or liquid chromatography. mdpi.comnih.gov Reagents are chosen to react with specific functional groups, such as amines or phenols, to enhance properties like volatility or to introduce a chromophore or fluorophore for improved detection. mdpi.com

While aminophenols can be the target of such analytical methods, the use of this compound as an analytical reagent itself is not widely documented in scientific literature. Its functional groups (primary aromatic amines and a phenol) are common targets for derivatization rather than being the active components of a reagent for detecting other substances. For example, reagents like o-phthaldialdehyde (OPA) or dansyl chloride are frequently used to derivatize primary amines for fluorescence detection. mdpi.com Similarly, various reagents exist for the spectrophotometric determination of phenols. researchgate.net However, there is no significant evidence to suggest that this compound is commonly employed as a chromogenic, fluorogenic, or electrochemical reagent for the analysis of other compounds.

Utilization as a Reference Standard for Analytical Method Validation

Analytical method validation is a critical process in quality control and analytical research to ensure that a specific method is suitable for its intended purpose. nih.gov This process involves evaluating several parameters, including accuracy, precision, specificity, linearity, and range. A key component of method validation is the use of a well-characterized reference standard.